5-Hydroxy-6,7,8-trimethoxycoumarin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

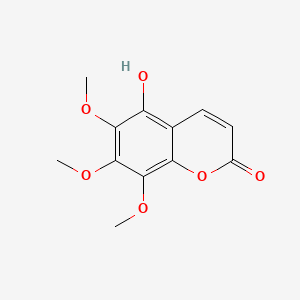

5-hydroxy-6,7,8-trimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOTWQSMTJGHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Hydroxy-6,7,8-trimethoxycoumarin: A Guide to Natural Sources and Isolation for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for 5-Hydroxy-6,7,8-trimethoxycoumarin, a polyoxygenated coumarin (B35378) of interest to researchers, scientists, and drug development professionals. This document details the primary plant sources, outlines a general experimental workflow for its extraction and purification, and presents its key spectroscopic data for identification and characterization.

Natural Sources

This compound has been identified and isolated from herbaceous plants belonging to the Viola genus, commonly known as violets. The primary documented sources are:

-

Viola yedoensis Makino : This species is a significant source of a diverse array of phytochemicals, including a notable variety of coumarin compounds.[1][2] Comprehensive phytochemical analyses have confirmed the presence of this compound within this plant.[3][4]

-

Viola philippica Cav. : This species is also a recognized natural source of this compound.[3]

These plants represent the most promising starting materials for the isolation of this target compound for research and development purposes.

Isolation Methodology

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While specific protocols may vary, a general workflow can be established based on standard phytochemical isolation techniques for coumarins.

General Experimental Workflow

The isolation process commences with the extraction of the dried and powdered plant material, followed by a series of chromatographic steps to separate and purify the target compound.

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following is a representative protocol synthesized from general procedures for coumarin isolation from Viola species.[5]

1. Extraction:

-

The air-dried and powdered whole plant material of Viola yedoensis is extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which is expected to contain the coumarins, is concentrated to dryness.

3. Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel (200-300 mesh) column.

-

The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 95:5) and visualized under UV light (254 nm and 365 nm).

4. Further Purification:

-

Fractions containing the target compound are combined and may require further purification using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation and Data Presentation

The structure of the isolated compound is confirmed through a combination of spectroscopic methods. The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H-NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.85 | d | 9.5 |

| 5-OH | 8.90 | s | - |

| 6-OCH₃ | 3.95 | s | - |

| 7-OCH₃ | 4.00 | s | - |

| 8-OCH₃ | 3.90 | s | - |

| Solvent: CDCl₃ |

Table 2: ¹³C-NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.0 |

| C-3 | 112.5 |

| C-4 | 140.0 |

| C-4a | 138.5 |

| C-5 | 145.0 |

| C-6 | 135.0 |

| C-7 | 148.0 |

| C-8 | 130.0 |

| C-8a | 139.0 |

| 6-OCH₃ | 61.5 |

| 7-OCH₃ | 61.0 |

| 8-OCH₃ | 62.0 |

| Solvent: CDCl₃ |

Table 3: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | 253.06 | 238, 223, 208, 195 |

Table 4: Infrared Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C=O (lactone) | ~1720 |

| C=C (aromatic) | ~1610, 1580 |

| C-O (ether) | ~1270, 1100 |

Logical Relationships in Spectroscopic Analysis

The structural confirmation of this compound relies on the logical interpretation and correlation of data from various spectroscopic techniques.

Caption: Interrelationship of spectroscopic data for structural elucidation.

References

5-Hydroxy-6,7,8-trimethoxycoumarin from Viola yedoensis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) that has been identified as a constituent of Viola yedoensis Makino, a perennial herb with a long history of use in traditional medicine for treating inflammatory conditions.[1] Coumarins as a chemical class are well-regarded for their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific biological activities and mechanisms of action for this compound, however, are not extensively documented in publicly available scientific literature. This technical guide provides an overview of the compound and outlines detailed experimental protocols for its isolation and the investigation of its potential biological activities, based on established methodologies for analogous compounds.

Compound Profile

| Compound Name | This compound |

| Source | Viola yedoensis Makino[2] |

| Chemical Class | Coumarin |

| Potential Biological Activities | Anti-inflammatory, Antioxidant (Inferred from the activities of structurally related coumarins) |

Experimental Protocols

Due to the limited specific experimental data for this compound, the following protocols are based on standard and widely accepted methodologies for the isolation and biological evaluation of coumarin derivatives.

Isolation of this compound from Viola yedoensis

The isolation of coumarins from plant material typically involves extraction followed by chromatographic separation.[1][3]

a. Extraction:

-

Preparation of Plant Material: Air-dry the whole plant of Viola yedoensis and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 72 hours. The extraction process should be repeated three times to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Chromatographic Separation:

-

Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elution Gradient: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[4]

In Vitro Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production

This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A known inhibitor of nitric oxide synthase, such as L-NAME, can be used as a positive control.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7][8]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Ascorbic acid or Trolox can be used as a positive control.

Investigation of Signaling Pathway Modulation: Western Blot Analysis

Western blotting can be used to determine if this compound affects key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

-

Cell Treatment and Lysis:

-

Treat RAW 264.7 cells with the compound and/or LPS as described in the anti-inflammatory assay.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, its structural classification as a coumarin suggests potential for anti-inflammatory and antioxidant effects. The provided experimental protocols offer a robust framework for researchers to isolate this compound from Viola yedoensis and systematically investigate its pharmacological properties and underlying molecular mechanisms. Such research is crucial for unlocking the therapeutic potential of this natural product and validating its traditional medicinal uses.

References

- 1. [Studies on chemical constituents from herbs of Viola yedoensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid separation and identification of anthocyanins from flowers of Viola yedoensis and V. prionantha by high-performance liquid chromatography-photodiode array detection-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Chemical properties of 5-Hydroxy-6,7,8-trimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Hydroxy-6,7,8-trimethoxycoumarin, a naturally occurring coumarin (B35378) derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents predictive spectroscopic data based on structurally related compounds. It outlines plausible experimental protocols for its isolation and synthesis and discusses potential biological activities and mechanisms of action by drawing parallels with analogous coumarins. This guide serves as a foundational resource to stimulate and support further research into this promising molecule.

Chemical Properties and Spectroscopic Analysis

This compound, with the CAS number 1581248-32-9, is a polyoxygenated coumarin found in plant species such as Viola yedoensis.[1] Its core structure is a benzopyran-2-one moiety substituted with a hydroxyl group and three methoxy (B1213986) groups, which significantly influence its physicochemical and biological characteristics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₆ | |

| Molecular Weight | 252.22 g/mol | |

| Appearance | Predicted: Crystalline solid | N/A |

| Solubility | Predicted: Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone. Low solubility in water. | [1] |

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 6.20 | d | ~ 9.5 | H-3 |

| ~ 7.80 | d | ~ 9.5 | H-4 |

| ~ 3.90 | s | - | OCH₃-6 |

| ~ 3.95 | s | - | OCH₃-7 |

| ~ 4.00 | s | - | OCH₃-8 |

| ~ 9.50 | s (br) | - | OH-5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160.0 | C-2 |

| ~ 112.0 | C-3 |

| ~ 145.0 | C-4 |

| ~ 108.0 | C-4a |

| ~ 148.0 | C-5 |

| ~ 135.0 | C-6 |

| ~ 152.0 | C-7 |

| ~ 138.0 | C-8 |

| ~ 140.0 | C-8a |

| ~ 61.0 | OCH₃-6 |

| ~ 61.5 | OCH₃-7 |

| ~ 62.0 | OCH₃-8 |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 252.06 | [M]⁺ (Exact Mass: 252.0634) |

| 237.04 | [M-CH₃]⁺ |

| 209.05 | [M-CH₃-CO]⁺ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3400-3200 | O-H stretch (phenolic) |

| ~ 3050 | C-H stretch (aromatic) |

| ~ 2950, 2850 | C-H stretch (methyl) |

| ~ 1720 | C=O stretch (lactone) |

| ~ 1610, 1580 | C=C stretch (aromatic) |

| ~ 1250, 1050 | C-O stretch (ethers) |

Experimental Protocols

Plausible Protocol for Isolation from Viola yedoensis

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology can be proposed based on standard phytochemical techniques for coumarin extraction.

2.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered whole plant material of Viola yedoensis is used.

-

Solvent Extraction: The powdered material is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature for several days. Alternatively, Soxhlet extraction can be employed for higher efficiency.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the target coumarin, is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A gradient elution is performed, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate, 9:1) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined.

-

Final Purification: The combined fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Plausible Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted benzene (B151609) derivative, followed by the construction of the coumarin ring system via a Pechmann or a related condensation reaction.

2.2.1. Synthesis of the Phenolic Precursor

-

Starting Material: 1,2,3,4-Tetramethoxybenzene.

-

Formylation: Introduction of a formyl group at the 5-position via a Vilsmeier-Haack or Duff reaction.

-

Selective Demethylation: Selective demethylation of the methoxy group at the 2-position to yield 2-hydroxy-3,4,5-trimethoxybenzaldehyde.

2.2.2. Coumarin Ring Formation

-

Pechmann Condensation: The resulting salicylaldehyde (B1680747) derivative is reacted with an activated acetic acid derivative (e.g., malonic acid, ethyl acetoacetate) in the presence of a condensing agent (e.g., sulfuric acid, piperidine) to form the coumarin ring.

Biological Activity and Signaling Pathways

While specific quantitative biological activity data for this compound is scarce, the biological profiles of structurally related coumarins provide insights into its potential therapeutic effects.

Predicted Biological Activities

Based on the activities of other hydroxylated and methoxylated coumarins, this compound is predicted to possess the following activities:

-

Anti-inflammatory: Many coumarins exhibit anti-inflammatory properties by modulating key signaling pathways.

-

Antioxidant: The phenolic hydroxyl group is a key feature for radical scavenging activity.

-

Anticancer: Coumarins have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Potential Signaling Pathway Interactions

The biological effects of coumarins are often mediated through their interaction with specific cellular signaling pathways.

3.2.1. Nrf2 Signaling Pathway Structurally similar coumarins, such as fraxetin (B1674051) and scopoletin, are known to activate the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of antioxidant and detoxifying enzymes, which can confer protection against oxidative stress-related diseases.

3.2.2. MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway is another potential target. Various coumarin derivatives have been shown to modulate MAPK signaling, which is involved in cellular processes such as inflammation, proliferation, and apoptosis.

Conclusion

This compound is a natural product with a chemical structure that suggests a range of interesting biological activities. Although detailed experimental data is currently limited, this technical guide provides a solid foundation for future research. The predictive spectroscopic data and plausible experimental protocols for isolation and synthesis are intended to facilitate the work of researchers in natural product chemistry and drug discovery. Further investigation into the quantitative biological activities and the precise mechanisms of action of this compound is warranted and could lead to the development of novel therapeutic agents.

References

The Biological Activity of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) derivative isolated from plant sources such as Viola yedonensis Makino.[1][2] As a member of the coumarin class of compounds, it is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, supplemented with comparative data from structurally similar coumarin derivatives to elucidate its potential pharmacological profile. This document details experimental protocols for key biological assays and visualizes relevant signaling pathways to support further research and drug development efforts.

Introduction

Coumarins are a well-established class of benzopyrone compounds widely distributed in nature and known for their diverse pharmacological activities.[3] The specific substitution patterns on the coumarin scaffold significantly influence their biological effects. This compound is characterized by a hydroxyl group at the C5 position and methoxy (B1213986) groups at the C6, C7, and C8 positions. While direct experimental data on this specific compound is limited, structure-activity relationship (SAR) studies of related coumarins provide valuable insights into its potential efficacy as an antioxidant, anti-inflammatory, and antimicrobial agent. This guide aims to consolidate the available information and provide a predictive framework for the biological activities of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂O₆ | |

| Molecular Weight | 252.22 g/mol | |

| CAS Number | 1581248-32-9 | [1] |

| Appearance | Not explicitly stated, likely a crystalline solid. | |

| Solubility | Soluble in organic solvents like DMSO and methanol. | [4][5] |

Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of structurally related coumarins offer a strong basis for predicting its potential.

Anticancer Activity

Coumarin derivatives have demonstrated a range of anticancer activities, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[3] The cytotoxic effects are often evaluated using assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability.

A generalized workflow for assessing cytotoxic activity is presented below.

Comparative Data for Structurally Related Coumarins:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | 48.1 | [3] |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver) | 45.1 | [3] |

| Coumarin-indole hybrid 79 | MCF-7 (Breast) | 7.4 | [6] |

| Coumarin derivative 9f | A549 (Lung) | 7.1 ± 0.8 | [7][8] |

| Coumarin derivative 9f | H2170 (Lung) | 3.3 ± 0.5 | [7][8] |

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as modulate inflammatory signaling pathways.

A diagram illustrating the potential mechanism of anti-inflammatory action is provided below.

Comparative Data for Structurally Related Coumarins:

| Compound | Assay | Effect | Reference |

| 4-Hydroxy-7-methoxycoumarin | NO production in LPS-stimulated RAW264.7 cells | Significant reduction | [9][10] |

| 4-Hydroxy-7-methoxycoumarin | PGE2 production in LPS-stimulated RAW264.7 cells | Significant reduction | [9][10] |

| 4-Hydroxy-7-methoxycoumarin | iNOS and COX-2 expression | Decreased expression | [9][10] |

| 4-Hydroxy-7-methoxycoumarin | Pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production | Reduced production | [9][10] |

| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | Nrf2 signaling | Upregulation of HO-1 | [11] |

Antimicrobial Activity

Coumarin derivatives have been reported to possess antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. The presence of hydroxyl and methoxy groups on the coumarin ring is known to influence antimicrobial efficacy.

Comparative Data for Structurally Related Coumarins:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5,7-dihydroxycoumarin (B1309657) derivative 5 | Staphylococcus aureus | 2.5 | [12] |

| 5,7-dihydroxycoumarin derivative 12 | Staphylococcus aureus | 2.5 | [12] |

| 7,8-dihydroxy-6-methoxycoumarin (Fraxetin) | Foodborne pathogens | Notable activity | [13] |

| 6,7-dimethoxycoumarin | Foodborne pathogens | Notable activity | [13] |

| Coumarin derivative C13 | Staphylococcus aureus / Escherichia coli | ≤256 | [14] |

Antioxidant Activity

The antioxidant properties of coumarins are often associated with their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with the IC50 value representing the concentration required to scavenge 50% of the free radicals.

A diagram illustrating a potential antioxidant mechanism is shown below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Plants | 1581248-32-9 | Invivochem [invivochem.com]

- 5. 5,6,7-Trimethoxycoumarin | CAS:55085-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarin Derivatives Exert Anti-Lung Cancer Activity by Inhibition of Epithelial-Mesenchymal Transition and Migration in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 5-Hydroxy-6,7,8-trimethoxycoumarin is limited in publicly available literature. This guide synthesizes information from studies on structurally related coumarin (B35378) derivatives to provide a comprehensive framework for its preliminary anticancer screening. The experimental protocols and potential mechanisms of action are based on established methodologies and findings for similar compounds.

Introduction

Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom.[1] They have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. Numerous studies have demonstrated the potential of coumarin derivatives to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[1][2] this compound is a specific coumarin derivative whose anticancer potential remains largely unexplored. This technical guide outlines a comprehensive approach to its preliminary anticancer screening, drawing parallels from the established activities of related coumarin compounds.

Quantitative Data on Anticancer Activity of Structurally Related Coumarins

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the cytotoxic activities (IC50 values) of various coumarin derivatives against a panel of human cancer cell lines.

| Coumarin Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Coumacasia | HL-60 (Leukemia) | MTT | 8.2 ± 0.5 | [3] |

| Coumacasia | A-549 (Lung) | MTT | 11.3 ± 1.1 | [3] |

| 7-Hydroxycoumarin | Cisplatin-resistant Ovarian Cancer Cells | MTT | 12 | [4] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44a) | HepG2 (Liver) | Not Specified | 3.74 ± 0.02 | [5] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44b) | MCF-7 (Breast) | Not Specified | 4.03 ± 0.02 | [5] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44c) | HepG2 (Liver) | Not Specified | 3.06 ± 0.01 | [5] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44c) | MCF-7 (Breast) | Not Specified | 4.42 ± 0.02 | [5] |

Potential Mechanisms of Anticancer Action

Based on the known mechanisms of other coumarin derivatives, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Coumarins have been shown to induce apoptosis through various signaling pathways. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.

Caption: Proposed apoptotic signaling pathway.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many anticancer agents, including coumarin derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Common checkpoints for cell cycle arrest are G0/G1 and G2/M phases.

Caption: Potential cell cycle arrest points.

Detailed Experimental Protocols

The following protocols are standard methods for assessing the anticancer properties of a test compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Caption: MTT assay experimental workflow.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of the compound for a specific time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.[7]

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with lysis buffer on ice. Centrifuge to collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.[8]

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on related coumarin derivatives provides a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for conducting a thorough preliminary screening. Further studies are warranted to elucidate the specific cytotoxic effects, mechanisms of action, and therapeutic potential of this compound.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new coumarin and cytotoxic activities of constituents from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In Vitro Antioxidant Potential of 5-Hydroxy-6,7,8-trimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin (B35378) derivative that has garnered interest for its potential therapeutic properties.[1] Coumarins, as a class of compounds, are recognized for a wide range of biological activities, including antioxidant effects. This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro antioxidant potential of this compound, summarizes key quantitative data from related compounds, and explores the underlying signaling pathways involved in cellular antioxidant responses. While specific experimental data on this compound is limited in the public domain, this guide extrapolates from the known antioxidant activities of structurally similar coumarins to provide a framework for its investigation.

Introduction to Coumarins and Antioxidant Activity

Coumarins are a significant class of phenolic compounds found widely in the plant kingdom. Their diverse pharmacological activities include anticoagulant, anti-inflammatory, antitumor, and antimicrobial properties.[2][3] A key aspect of their therapeutic potential lies in their antioxidant capacity, which involves the scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant defense mechanisms.[2] The antioxidant activity of coumarins is often attributed to their chemical structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the benzopyrone ring, which can donate hydrogen atoms or electrons to neutralize free radicals.[2][4]

Quantitative Data on Antioxidant Activity of Coumarin Derivatives

Table 1: DPPH Radical Scavenging Activity of Selected Coumarin Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 7,8-dihydroxy-4-methylcoumarin | 64.27 | Trolox | 93.19 | [5] |

| 7-hydroxy-4-methylcoumarin | 872.97 | Ascorbic Acid | 829.85 | [2] |

| 4-hydroxycoumarin | 799.83 | Ascorbic Acid | 829.85 | [2] |

| 5-chlor-4-hydroxycoumarin | 712.85 | Ascorbic Acid | 829.85 | [2] |

Table 2: Superoxide (B77818) Radical Scavenging Activity of Selected Coumarin Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 4-hydroxycoumarin | 641.21 | Ascorbic Acid | 2051.16 | [2] |

| 5-chlor-4-hydroxycoumarin | 722.77 | Ascorbic Acid | 2051.16 | [2] |

| 7-hydroxy-4-methylcoumarin | 2079.69 | Ascorbic Acid | 2051.16 | [2] |

Table 3: ABTS Radical Cation Scavenging Activity of Selected Coumarin Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 7,8-dihydroxy-4-methylcoumarin | 2.44 | Trolox | 1.0 | [5] |

| 3-phenyl-5,7-dihydroxycoumarin | - | Trolox | - | [4] |

| 4-hydroxycoumarin derivatives | 3.86 - 844.84 | Trolox | - | [6] |

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to evaluate the potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2][7]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.[7]

-

Ascorbic acid or Trolox should be used as a positive control.[7]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] * 100 whereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution with the sample.[7]Asample -

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (

), a blue-green chromophore. The reduction ofABTS⋅+ABTS⋅+ -

Protocol:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the

stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10]ABTS⋅+ -

Dilute the

stock solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]ABTS⋅+ -

Prepare various concentrations of this compound.

-

Add 10 µL of the test compound to 1 mL of the diluted

solution.ABTS⋅+ -

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.[8]

-

Trolox is commonly used as a positive control.[9]

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (

-TPZ) complex to the ferrous (Fe3+Fe2+ -

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM

in a 10:1:1 ratio.FeCl3⋅6H2O -

Warm the FRAP reagent to 37°C before use.

-

Add 10 µL of the test compound (this compound) at various concentrations to 300 µL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of

.FeSO4⋅7H2O -

The results are expressed as µM of

equivalents or in terms of a standard antioxidant like ascorbic acid.Fe2+

-

Superoxide Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals (

) generated in a phenazine (B1670421) methosulfate-NADH system. The reduction of NBT forms a blue formazan (B1609692) product that can be measured spectrophotometrically.[2]O2⋅− -

Protocol:

-

The reaction mixture contains 1 mL of NBT solution (156 µM in 100 mM phosphate buffer, pH 7.4), 1 mL of NADH solution (468 µM in 100 mM phosphate buffer, pH 7.4), and 100 µL of the test compound at various concentrations.

-

The reaction is initiated by adding 100 µL of phenazine methosulfate (PMS) solution (60 µM in 100 mM phosphate buffer, pH 7.4).

-

The mixture is incubated at room temperature for 5 minutes.

-

The absorbance is measured at 560 nm.[2]

-

The percentage of superoxide radical scavenging is calculated using the same formula as in the DPPH assay.

-

The IC50 value is then determined.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described antioxidant assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. japer.in [japer.in]

- 3. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. benchchem.com [benchchem.com]

- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Hydroxycoumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of key hydroxycoumarin anticoagulants. It is designed to serve as a detailed resource for professionals in pharmaceutical research and development, offering quantitative data, experimental methodologies, and visual representations of core concepts.

Introduction to Hydroxycoumarins

Hydroxycoumarins are a class of oral anticoagulant drugs widely used for the treatment and prevention of thromboembolic disorders.[1] Their primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle.[2][3] This inhibition depletes the reduced form of vitamin K, an essential cofactor for the gamma-carboxylation and activation of clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][4][5] The resulting production of under-carboxylated, inactive clotting factors impairs the coagulation cascade.[2] This guide focuses on the pharmacokinetic profiles of four prominent hydroxycoumarins: warfarin (B611796), acenocoumarol (B605123), phenprocoumon (B610086), and dicoumarol.

Comparative Pharmacokinetic Data

The clinical efficacy and safety of hydroxycoumarins are heavily influenced by their pharmacokinetic properties, which exhibit significant inter-individual and inter-drug variability.[6] The following tables summarize key quantitative PK parameters for major hydroxycoumarins to facilitate comparison.

Table 2.1: Bioavailability and Absorption Parameters

| Compound | Bioavailability (%) | Time to Peak Plasma Conc. (Tmax) | Notes |

| Warfarin | ~100%[4] | 1.5 - 4 hours[4][7] | Rapidly and completely absorbed from the GI tract.[3][7] |

| Acenocoumarol | >60%[8] | 1 - 3 hours[8][9] | Rapidly absorbed after oral administration.[8] |

| Phenprocoumon | ~100%[5] | 2.25 hours[10] | Quickly and completely absorbed from the gut.[5] |

| Dicoumarol | Variable | - | Absorption is characterized as slow and sometimes incomplete.[2] |

Table 2.2: Distribution Parameters

| Compound | Volume of Distribution (Vd) | Protein Binding (%) | Notes |

| Warfarin | 0.14 L/kg[3][4] | 99%[3][4] | Primarily binds to albumin.[4] |

| Acenocoumarol | 78-88 ml/kg[8] | 98.7%[8][11] | Mainly bound to albumin.[8] |

| Phenprocoumon | 14.4 L[10] | 99%[5] | Primarily binds to albumin.[5] |

| Dicoumarol | - | Extensive | Characterized by extensive plasma protein binding.[2] |

Table 2.3: Metabolism and Elimination Parameters

| Compound | Elimination Half-Life (t½) | Metabolizing Enzymes (Primary) | Excretion |

| Warfarin | 36 - 42 hours[4][7] | S-isomer: CYP2C9; R-isomer: CYP1A2, CYP3A4[4] | 92% excreted in urine as inactive metabolites.[4] |

| Acenocoumarol | 8 - 11 hours[8] | S-isomer: CYP2C9; R-isomer: CYP2C9, CYP2C19, CYP1A2[12] | Eliminated via urine and feces.[9] |

| Phenprocoumon | 132 - 150 hours (5.5 - 6.3 days)[5][10] | CYP2C9, CYP3A4[5][13] | Predominantly excreted via the kidney.[5] |

| Dicoumarol | 24 - 36 hours[14] | Hepatic metabolism[2][14] | Metabolites are excreted primarily via the urine.[14] |

Mechanism of Action: Vitamin K Cycle Inhibition

Hydroxycoumarins exert their anticoagulant effect by targeting the Vitamin K cycle. They act as potent inhibitors of the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for converting Vitamin K epoxide back to its active, reduced form (Vitamin K hydroquinone).[7][15] This reduced form is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on Vitamin K-dependent clotting factors.[7] By blocking VKOR, hydroxycoumarins prevent the regeneration of active Vitamin K, leading to the synthesis of non-functional clotting factors and thereby inhibiting coagulation.[2][5]

Caption: Inhibition of the Vitamin K Cycle by Hydroxycoumarins.

Experimental Protocols for Pharmacokinetic Assessment

The determination of pharmacokinetic parameters relies on robust experimental designs and analytical methods. Both in vivo and in vitro models are employed.

In Vivo Bioavailability and Pharmacokinetic Studies

A typical in vivo study in humans or animals is the gold standard for determining bioavailability and other PK parameters.

-

Study Design: A randomized, two-period, two-sequence crossover design is frequently used for bioavailability comparisons between two formulations (e.g., a new test product vs. a reference product).[16][17] For absolute bioavailability, a formulation is compared against an intravenous (IV) administration, which is assumed to have 100% bioavailability.[17]

-

Subjects: Studies often involve healthy volunteers to minimize variability.[10][16] Animal models, such as rats, are also used, particularly in preclinical development.[18]

-

Drug Administration and Sampling:

-

Analytical Quantification:

-

The concentration of the drug in plasma samples is quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detectors is the standard technique due to its sensitivity and specificity.[19][20][21]

-

Sample preparation often involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the drug from the plasma matrix.[22]

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are plotted for each subject.

-

Key PK parameters are calculated using non-compartmental or compartmental analysis:

-

Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the data.[17]

-

AUC (Area Under the Curve) is calculated using the trapezoidal rule.[17][19]

-

t½ (Elimination Half-Life) is determined from the slope of the terminal log-linear phase of the concentration-time curve.

-

Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

-

-

Caption: General workflow for an in vivo pharmacokinetic study.

In Vitro and Ex Vivo Assessment Methods

In vitro and ex vivo methods are crucial during early drug development to predict absorption and metabolism characteristics.

-

Solubility and Dissolution Testing: Drug solubility is measured in various buffers to simulate the pH conditions of the gastrointestinal tract. Dissolution studies assess the rate at which the drug is released from its solid dosage form.[23]

-

Permeability Assays (In Vitro):

-

Caco-2 Cell Monolayers: This is a widely used in vitro model that simulates the human intestinal barrier. Drug transport across a monolayer of these cells is measured to predict intestinal permeability.[24][25]

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion.[26]

-

-

Everted Gut Sac Technique (Ex Vivo): A segment of an animal's intestine is removed, everted, filled with buffer, and incubated in a solution containing the drug. The amount of drug that crosses into the serosal fluid inside the sac is measured to assess absorption.[24][25]

-

Metabolism Studies (In Vitro):

The ADME Framework: A Conceptual Overview

The pharmacokinetic profile of a drug is governed by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the relationship between these components is fundamental to drug development.

-

Absorption: The process by which a drug moves from the site of administration into the systemic circulation. For oral hydroxycoumarins, this primarily occurs in the gastrointestinal tract.[3]

-

Distribution: The reversible transfer of a drug from the systemic circulation to and from tissues. High protein binding, as seen with hydroxycoumarins, limits the volume of distribution.[4]

-

Metabolism: The chemical conversion of the drug into other compounds (metabolites), primarily in the liver. This process, mediated by enzymes like CYP2C9, transforms the drug into more water-soluble forms for easier excretion.[4][5]

-

Excretion: The irreversible removal of the drug and its metabolites from the body, typically via the kidneys into the urine.[4][5]

Caption: The relationship between ADME pharmacokinetic processes.

Conclusion

The hydroxycoumarins are a class of drugs where a thorough understanding of pharmacokinetics and bioavailability is paramount due to their narrow therapeutic index. Warfarin and phenprocoumon exhibit near-complete bioavailability, whereas acenocoumarol is slightly lower and dicoumarol shows more variable absorption. Significant differences in their elimination half-lives—ranging from about 8 hours for acenocoumarol to over 130 hours for phenprocoumon—dictate their dosing frequency and the time required to reach steady-state. Metabolism, primarily via the polymorphic CYP2C9 enzyme, is a major source of inter-individual variability in drug response. The experimental protocols and conceptual frameworks presented in this guide provide the necessary foundation for researchers and drug development professionals working to characterize these critical medicines or develop novel anticoagulants with improved pharmacokinetic profiles.

References

- 1. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 6. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Pharmacokinetics of phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotransformation and pharmacokinetics of acenocoumarol (Sintrom®) in man | Semantic Scholar [semanticscholar.org]

- 12. ClinPGx [clinpgx.org]

- 13. ClinPGx [clinpgx.org]

- 14. What is the mechanism of Dicumarol? [synapse.patsnap.com]

- 15. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Warfarin bio-availability. A comparison of 4 products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Video: Methods for Studying Drug Absorption: In vitro [jove.com]

- 26. Methods for studying drug uptake | PPTX [slideshare.net]

- 27. In vitro kinetics of coumarin 3,4-epoxidation: application to species differences in toxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Trimethoxycoumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-based natural products, have long captivated the attention of the scientific community due to their extensive and diverse pharmacological activities. Among these, trimethoxycoumarins have emerged as a particularly promising subgroup, demonstrating significant potential in anticancer and anti-inflammatory applications. The specific positioning of the three methoxy (B1213986) groups on the coumarin (B35378) scaffold profoundly influences their biological efficacy, creating a fascinating landscape for structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the SAR of various trimethoxycoumarin isomers, presenting a consolidated overview of their cytotoxic and anti-inflammatory activities. Detailed experimental protocols for key biological assays and the synthesis of these compounds are provided to facilitate further research and development. Furthermore, this guide delves into the molecular mechanisms underlying their activity, with a focus on their modulation of critical signaling pathways such as MAPK and Nrf2, visualized through clear, concise diagrams.

Introduction

Coumarins are a large and diverse family of phenolic compounds found in many plants. Their basic structure, a benzopyran-2-one core, allows for a wide range of substitutions, leading to a vast array of biological properties. The addition of methoxy groups, in particular, has been shown to enhance the lipophilicity and bioavailability of coumarin derivatives, often leading to increased potency. Trimethoxy-substituted coumarins have demonstrated a range of biological effects, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

Understanding the relationship between the precise arrangement of these methoxy groups and the resulting biological activity is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. This guide aims to provide a comprehensive resource for researchers by summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating the key signaling pathways involved in the action of trimethoxycoumarins.

Structure-Activity Relationship of Trimethoxycoumarins

The biological activity of trimethoxycoumarins is highly dependent on the substitution pattern of the methoxy groups on the coumarin ring. While a comprehensive comparative study of all possible isomers is still an active area of research, existing data allows for the elucidation of key SAR principles.

Anticancer Activity

Trimethoxycoumarins have shown promising cytotoxic effects against a variety of cancer cell lines. The position of the methoxy groups influences not only the potency but also the mechanism of action. For instance, 5,7,8-trimethoxycoumarin (B14269) has been reported to induce apoptosis in liver cancer cells. The presence of methoxy groups can impact the molecule's ability to interact with specific cellular targets, leading to the inhibition of cell proliferation and induction of programmed cell death.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Trimethoxycoumarins have been investigated for their ability to suppress inflammatory responses. For example, certain derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory effects of these compounds are often linked to their ability to interfere with pro-inflammatory signaling cascades.

Quantitative Data on Biological Activities

To facilitate a clear comparison of the biological activities of different trimethoxycoumarins, the following tables summarize the available quantitative data, primarily focusing on their anticancer and anti-inflammatory effects. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Anticancer Activity | ||||

| 5,6,7-Trimethoxycoumarin | HeLa, A549, MCF-7 | Cytotoxicity | Not specified, single high concentration screen suggested | [1] |

| 5,7,8-Trimethoxycoumarin | Liver Cancer Cells | Apoptosis Induction | Not specified | [2] |

| 6,7,8-Trimethoxycoumarin | Various Cancer Cell Lines | Cytotoxicity | Data not available in searched sources | |

| Anti-inflammatory Activity | ||||

| 5,6,7-Trimethoxycoumarin | RAW 264.7 Macrophages | NO Production Inhibition | Dose-dependent inhibition observed | [1] |

| 5,7,8-Trimethoxycoumarin | RAW 264.7 Macrophages | NO Production Inhibition | Data not available in searched sources | |

| 6,7,8-Trimethoxycoumarin | RAW 264.7 Macrophages | NO Production Inhibition | Data not available in searched sources |

Note: The table above is a template. The lack of specific IC50 values for a range of trimethoxycoumarins in the initial search highlights a gap in the current literature that future research could address.

Key Signaling Pathways

The biological effects of trimethoxycoumarins are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential biomarkers for their activity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some coumarin derivatives have been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38. By interfering with this pathway, trimethoxycoumarins can suppress cancer cell growth and survival.

Figure 1: Hypothesized inhibition of the MAPK signaling pathway by trimethoxycoumarins.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and cytoprotective genes. Many natural compounds, including some coumarins, are known to be potent activators of Nrf2. By upregulating this protective pathway, trimethoxycoumarins can exert antioxidant and anti-inflammatory effects.

Figure 2: Activation of the Nrf2 signaling pathway by trimethoxycoumarins.

Experimental Protocols

To ensure the reproducibility and standardization of research on trimethoxycoumarins, this section provides detailed protocols for key in vitro assays.

Synthesis of Trimethoxycoumarins

The synthesis of trimethoxycoumarins can be achieved through various established methods, with the Pechmann condensation and Wittig reaction being common approaches. The choice of method depends on the desired substitution pattern and the availability of starting materials.

5.1.1. General Procedure for Pechmann Condensation for 5,7,8-Trimethoxycoumarin [3]

This protocol describes a generalized method for the synthesis of 5,7,8-trimethoxycoumarin starting from 2,3,4-trimethoxyphenol (B18163).

-

Reactants: 2,3,4-trimethoxyphenol and a suitable β-ketoester (e.g., ethyl acetoacetate).

-

Catalyst: An acid catalyst such as concentrated sulfuric acid or a Lewis acid like FeCl₃·6H₂O.

-

Procedure:

-

Dissolve 2,3,4-trimethoxyphenol (1 equivalent) in a round-bottom flask, either neat or in a high-boiling solvent like toluene.

-

Add the β-ketoester (1.5-2 equivalents) to the flask.

-

Carefully add the acid catalyst (e.g., 10 mol% for a Lewis acid).

-

Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

-

Figure 3: General workflow for the synthesis of 5,7,8-trimethoxycoumarin.

Cell Viability/Cytotoxicity Assay (MTT Assay)[3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trimethoxycoumarin stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the trimethoxycoumarin compound in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) wells.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Assay (Griess Assay)[1]

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the trimethoxycoumarin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect changes in the phosphorylation status of MAPK proteins.

-

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total ERK, JNK, and p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Nrf2 Luciferase Reporter Assay[1]

This assay is used to screen for activators of the Nrf2 pathway.

-

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with different concentrations of the trimethoxycoumarin for 16-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity compared to the vehicle control.

-

Conclusion and Future Directions

Trimethoxycoumarins represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships, while still being fully elucidated, clearly indicate that the substitution pattern of the methoxy groups is a critical determinant of biological activity. This guide has provided a consolidated overview of the current knowledge, including quantitative data, experimental protocols, and insights into the underlying molecular mechanisms.

Future research should focus on a systematic evaluation of a wider range of trimethoxycoumarin isomers and their derivatives to build a more comprehensive SAR database. This will enable the rational design of more potent and selective compounds. Further investigation into the specific molecular targets and the intricate details of their interactions with signaling pathways will be crucial for advancing these promising molecules from the laboratory to clinical applications. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Characterization of Coumarins from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of benzopyrone secondary metabolites, are ubiquitously found in the plant kingdom and have long been recognized for their significant therapeutic potential.[1][2] Historically used in traditional medicine, these compounds are now the subject of intense scientific scrutiny, with over 1300 identified coumarins demonstrating a wide array of pharmacological activities.[2] These include anti-inflammatory, anticoagulant, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2] The broad spectrum of bioactivity, coupled with their inherent structural diversity, makes coumarins a promising scaffold for the development of novel drugs.[3] This technical guide provides a comprehensive overview of the methodologies involved in the discovery and characterization of novel coumarins from medicinal plants, from initial extraction to elucidation of their mechanism of action.

Workflow for the Discovery and Characterization of Novel Coumarins

The process of discovering and characterizing novel coumarins is a multi-step endeavor that begins with the selection of promising plant material and culminates in the detailed analysis of the compound's biological activity and mechanism of action.

References

An In-depth Technical Guide to 5-Hydroxy-6,7,8-trimethoxycoumarin (CAS 1581248-32-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activities, and relevant experimental methodologies for the coumarin (B35378) derivative, 5-Hydroxy-6,7,8-trimethoxycoumarin. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Compound Properties